(Phe1,ser2)-thrombin receptor activator peptide 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Phe1,ser2)-thrombin receptor activator peptide 6” is a modified form of the Protease-Activated Receptor 1 (PAR-1) peptide sequence . In this peptide, phenylalanine is at position 1, serine is at position 2 . The molecular weight of this peptide is 796.98 and its molecular formula is C39H60N10O8 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, peptide synthesis generally involves a series of chemical reactions that link amino acids together in a specific sequence. This process can be performed using both chemical and biological methods .Aplicaciones Científicas De Investigación
Biological Consequences of Thrombin Receptor Deficiency
Thrombin receptors, specifically the thrombin receptor (ThrR), are integral to a variety of physiological responses related to tissue injury, inflammation, and wound repair. Research on mice with disrupted ThrR genes has revealed significant insights into the receptor's role. Despite the critical impact of ThrR deficiency on embryonic development, adult mice lacking ThrR exhibit remarkably normal phenotypes, including normal platelet function and cardiovascular responses. This suggests that while ThrR is crucial during developmental stages, its absence in adulthood does not markedly affect certain physiological functions (Darrow et al., 1996).
Thrombin and Neuronal Damage in Cerebral Ischemia
Thrombin and its receptors, such as protease-activated receptor 1 (PAR1), are implicated in neuronal damage following cerebral ischemia. Mice lacking PAR1 exhibit significantly reduced infarct volumes post-ischemia, suggesting that thrombin via PAR1 contributes to ischemic neuronal damage. The use of PAR1 antagonists further supports this, indicating that inhibiting PAR1 could be a therapeutic strategy to mitigate neuronal damage associated with ischemia (Junge et al., 2003).
Thrombin Receptor Activating Peptide and Vascular Effects
Thrombin and its receptor-activating peptides (TRAP) play a role in vascular physiology, inducing endothelium-dependent relaxation in vitro and affecting mean arterial blood pressure in vivo. The vasodilatory effects of thrombin and TRAP in rats are partly mediated by the release of endothelial nitric oxide, highlighting the complex interplay between thrombin signaling and vascular function (Sicker et al., 2001).
Thrombin, PAR1, and Inflammation Regulation
Systemic inflammation can modulate the expression of PAR1 on platelets, affecting their responsiveness to thrombin receptor-activating peptide (TRAP). During conditions of systemic thrombin formation, such as human endotoxemia, PAR1 expression on platelets decreases, which is associated with reduced platelet reactivity to TRAP. This suggests a mechanism whereby inflammation can influence thrombin receptor-mediated platelet functions (Reiter et al., 2003).
Enhancement of Wound Healing by Thrombin Receptor Activating Peptides
Thrombin and its receptor-activating peptides (TRAP) can significantly enhance wound healing and neovascularization. A single topical application of TRAP to full dermal incisions in rats resulted in increased incisional breaking strength, indicating accelerated healing. This suggests that thrombin and its peptides play a vital role in wound healing processes, potentially offering new therapeutic avenues (Carney et al., 1992).
Propiedades
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLJYRUJKYFVMZ-FRSCJGFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.